1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The presence of the indole ring system imparts various biological activities to the compound, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spiro Compound Formation: The spiro compound can be formed by reacting the indole derivative with a suitable cyclic ketone or lactone in the presence of a strong base.
Functional Group Modifications:
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the nitrogen atom.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s indole moiety makes it a potential candidate for drug development, particularly for its anticancer, antiviral, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find applications in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of key enzymes involved in disease pathways or by binding to specific receptors, altering cellular signaling and function.
Comparison with Similar Compounds
1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Spiro Compounds: Spirooxindoles and spirocyclic lactams are other examples of spiro compounds with diverse biological activities.
The uniqueness of 1’-[2-(dimethylamino)ethyl]-3’-(4-ethoxybenzoyl)-4’-hydroxy-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its specific combination of functional groups and its potential for targeted biological activity.
Properties
Molecular Formula |
C25H27N3O5 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
(4'E)-1'-[2-(dimethylamino)ethyl]-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C25H27N3O5/c1-5-33-17-12-10-16(11-13-17)21(29)20-22(30)23(31)28(15-14-26(2)3)25(20)18-8-6-7-9-19(18)27(4)24(25)32/h6-13,29H,5,14-15H2,1-4H3/b21-20- |
InChI Key |
WFKCFRMFLBTMGZ-MRCUWXFGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN(C)C)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCN(C)C)O |
Origin of Product |
United States |
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